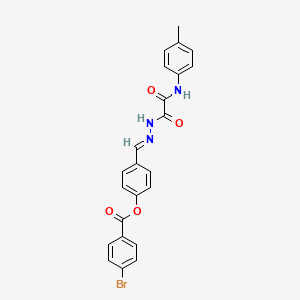![molecular formula C37H37NO7 B12023602 5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023602.png)
5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with multiple functional groups, including benzyloxy, methoxy, hydroxy, and benzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl and methoxy reagents.
Hydroxy and Benzoyl Group Addition: These functional groups can be added through oxidation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would yield a benzyl alcohol.
科学的研究の応用
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its interaction with molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially modulating their activity. For example, the hydroxy group may form hydrogen bonds with target proteins, while the benzoyl group may interact with hydrophobic pockets.
類似化合物との比較
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other compounds containing similar functional groups, such as:
Benzyl Alcohol: Contains a benzyl group and a hydroxy group.
Methoxybenzene: Contains a methoxy group attached to a benzene ring.
Benzoyl Chloride: Contains a benzoyl group.
These comparisons highlight the unique combination of functional groups in 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(4-METHYLBENZYL)OXY]BENZOYL}-1,5-DIHYDRO-2H-PYRROL-2-ONE , which may confer distinct chemical and biological properties.
特性
分子式 |
C37H37NO7 |
|---|---|
分子量 |
607.7 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C37H37NO7/c1-25-10-12-27(13-11-25)23-44-30-17-14-28(15-18-30)35(39)33-34(38(20-7-21-42-2)37(41)36(33)40)29-16-19-31(32(22-29)43-3)45-24-26-8-5-4-6-9-26/h4-6,8-19,22,34,39H,7,20-21,23-24H2,1-3H3/b35-33- |
InChIキー |
XEPJGEGBHZYDRP-OAPYJULQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12023519.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023538.png)
![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12023558.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023565.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023571.png)

![(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023587.png)
![3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B12023592.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023614.png)
![4-methoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023618.png)

